Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a thiadiazole ring, a bromobenzamido group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Bromobenzamido Group: The bromobenzamido group is introduced by reacting the thiadiazole intermediate with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Ethyl Ester: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions can occur at the bromobenzamido group, potentially converting it to an amine.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Amino derivatives of the bromobenzamido group.
Substitution: Substituted derivatives where the bromine atom is replaced by another group.
Scientific Research Applications
Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzamido group can form hydrogen bonds with active sites, while the thiadiazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobenzoate: A simpler ester with similar bromine substitution but lacking the thiadiazole ring.
4-Bromobenzamide: Contains the bromobenzamido group but lacks the ester and thiadiazole functionalities.
Thiadiazole derivatives: Compounds with the thiadiazole ring but different substituents.
Uniqueness
Ethyl 4-(2-((5-(4-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromobenzamido group and the thiadiazole ring allows for a wide range of interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O4S2/c1-2-29-18(28)13-5-9-15(10-6-13)22-16(26)11-30-20-25-24-19(31-20)23-17(27)12-3-7-14(21)8-4-12/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBXKXMTMYJCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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